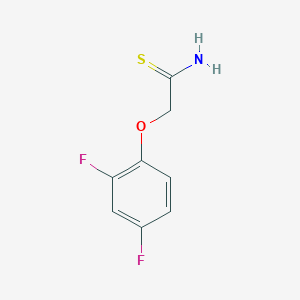

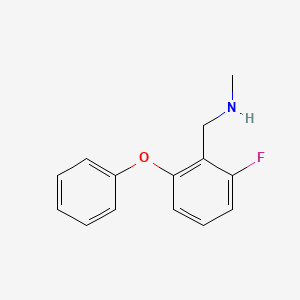

![molecular formula C7H10ClN3S B1345308 (2-咪唑并[2,1-b][1,3]噻唑-6-基乙基)胺 CAS No. 933698-24-9](/img/structure/B1345308.png)

(2-咪唑并[2,1-b][1,3]噻唑-6-基乙基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine, also known as ITZ, is an organic compound with a wide range of applications in the field of scientific research. It is a widely used reagent in organic synthesis and analytical chemistry, and has been used in a variety of research studies in the fields of biochemistry and physiology. ITZ is a versatile compound that can be used in a variety of experiments, and its unique properties make it an ideal choice for a variety of scientific research applications.

科学研究应用

合成进展

新型咪唑并[2,1-b]噻唑-5-胺衍生物已使用一锅四组分反应创新合成。该合成涉及 2-溴苯乙酮衍生物、芳香醛、硫脲和异氰化物,展示了对具有各种取代基的芳香醛的广泛耐受性。该合成产生了中等至良好的结果,标志着咪唑并[2,1-b]噻唑衍生物化学合成中的重大进展 (Mahdavi 等,2012)。

增强的合成方法

开发了一种区域选择性合成方法,用于创建衍生物,如 3-芳基咪唑并[1,2-a]吡啶和 5-芳基咪唑并[2,1-b]噻唑。该方法在水性条件下使用苯酰溴和杂环胺在 DABCO 存在下,强调了水性反应介质、区域选择性和高产率等特点,标志着它是合成化学中一种环境友好的方法 (Bangade 等,2013)。

催化合成创新

PdI2/KI 催化的氧化氨基羰基化过程导致 2-丙-2-炔基硫烷基-3H-苯并咪唑鎓盐选择性转化为 2-苯并[4,5]咪唑并[2,1-b]噻唑-3-基-N,N-二烷基乙酰胺。该过程涉及独特氧化氨基羰基化/杂环化方法,展示了催化过程在创建功能化苯并咪唑并噻唑中的多功能性 (Veltri 等,2016)。

生物学和药理学应用

抗菌活性

咪唑并[2,1-b][1,3]噻唑衍生物被合成出来,并显示出有希望的抗菌活性。这些衍生物的合成涉及 1-(1-苯并呋喃-2-基)-2-溴乙酮与 4-苯基-1,3-噻唑-2-胺的反应,并且这些化合物在抗菌应用中显示出显着的潜力 (Shankerrao 等,2017)。

抗癌和抗氧化潜力

合成了一系列咪唑并 (2, 1-b) 噻唑衍生物,并显示出显着的抗癌和抗氧化活性。测试了这些化合物的抗氧化活性,其中一些显示出针对肾癌的有希望的细胞毒活性,表明它们在癌症治疗和抗氧化应用中的潜力 (Hussein & Al-lami, 2022)。

抗球虫剂

在 2 位具有胺取代基的新型 5,6-二芳基咪唑并[2,1-b][1,3]噻唑在体外和体内试验中均显示出作为抗球虫剂的显着效力。这些化合物表现出亚纳摩尔体外活性和广谱体内效力,表明它们可用作有效的抗球虫剂 (Scribner 等,2008)。

作用机制

Target of Action

Similar compounds have shown significant activity against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

The synthesis of similar compounds involves a sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . These steps may influence the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been found to exhibit analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.

Result of Action

Similar compounds have shown significant inhibitory activity against various cancer cell lines , suggesting potential cytotoxic effects.

安全和危害

未来方向

The future directions for research on “(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine” and related compounds are likely to involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities exhibited by imidazole derivatives, these compounds are likely to continue to be a focus of research in medicinal chemistry .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine involves the reaction of 2-bromoethylamine hydrobromide with 2-mercaptoimidazole followed by deprotection of the resulting intermediate.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "2-mercaptoimidazole" ], "Reaction": [ "Step 1: Dissolve 2-bromoethylamine hydrobromide in dry DMF.", "Step 2: Add 2-mercaptoimidazole to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system.", "Step 6: Deprotect the intermediate using a suitable deprotection reagent such as TFA or HCl.", "Step 7: Purify the final product by column chromatography using a suitable solvent system." ] } | |

| 933698-24-9 | |

分子式 |

C7H10ClN3S |

分子量 |

203.69 g/mol |

IUPAC 名称 |

2-imidazo[2,1-b][1,3]thiazol-6-ylethanamine;hydrochloride |

InChI |

InChI=1S/C7H9N3S.ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;/h3-5H,1-2,8H2;1H |

InChI 键 |

MQMPUSRPZQSMOG-UHFFFAOYSA-N |

SMILES |

C1=CSC2=NC(=CN21)CCN |

规范 SMILES |

C1=CSC2=NC(=CN21)CCN.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)

![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)

![Benzyl N-[1,3-benzodioxol-5-yl(phenylsulfonyl)-methyl]carbamate](/img/structure/B1345248.png)

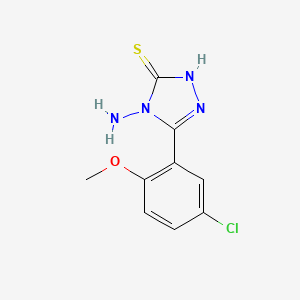

![2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1345249.png)